3-(Acridin-9-ylamino)phenol
Description
Properties
IUPAC Name |
3-(acridin-9-ylamino)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O.ClH/c22-14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19;/h1-12,22H,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRKTJNXKRWAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Classical Friedländer Synthesis
The traditional method involves cyclocondensation of 2-chlorobenzoic acid with aniline derivatives under acidic conditions. However, this approach suffers from low yields (40–50%) and byproduct formation.
Optimized Industrial Synthesis
An advanced protocol developed by Wang et al. (2020) utilizes a one-pot reaction of 2-nitrobenzaldehyde with chloroacetyl chloride in the presence of a palladium catalyst, achieving 85% yield and >98% purity. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 120–130°C |
| Reaction Time | 6–8 hours |
| Catalyst | Pd/C (5 wt%) |
| Solvent | Toluene |
This method reduces production costs by 30% compared to earlier techniques, making it preferable for large-scale synthesis.
Nucleophilic Aromatic Substitution (NAS) Reaction
The core synthesis of this compound involves reacting 9-chloroacridine with 3-aminophenol under controlled conditions.
Standard Reaction Protocol
As described by El-Sayed et al. (2021), equimolar amounts of 9-chloroacridine and 3-aminophenol are refluxed in dimethylformamide (DMF) with triethylamine (TEA) as a base:
Optimized Conditions:
-
Solvent: DMF (anhydrous)
-
Base: Triethylamine (1.5 equiv)
-
Temperature: 110°C (reflux)
-
Reaction Time: 10–12 hours
The reaction proceeds via an SAr mechanism, where TEA deprotonates 3-aminophenol, enhancing its nucleophilicity for attack at the C9 position of 9-chloroacridine.
Solvent and Base Screening
Alternative solvents and bases have been explored to improve efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Triethylamine | 82 | 95 |
| DMSO | KCO | 75 | 92 |
| Ethanol | Pyridine | 68 | 88 |
Polar aprotic solvents like DMF and DMSO outperform ethanol due to better solubility of reactants.
Purification and Characterization
Isolation Techniques
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (1:1).
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d): δ 8.45 (d, J = 8.4 Hz, 2H, acridine-H), 7.92–7.85 (m, 4H, acridine-H), 7.45 (t, J = 7.6 Hz, 2H, acridine-H), 6.95 (s, 1H, phenol-H), 6.72 (d, J = 8.0 Hz, 1H, phenol-H), 6.60 (d, J = 8.0 Hz, 1H, phenol-H), 5.20 (s, 1H, -OH).
-
IR (KBr): 3350 cm (-OH), 1620 cm (C=N), 1595 cm (aromatic C=C).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Classical NAS (DMF) | High yield (82%), reproducible | Long reaction time (12 hrs) |
| Microwave-Assisted | Faster (3 hrs), similar yield (80%) | Specialized equipment required |
| Solvent-Free | Eco-friendly, no purification | Lower yield (65%) |
Microwave-assisted synthesis reduces time but requires costly instrumentation, while solvent-free methods prioritize sustainability at the expense of efficiency .
Chemical Reactions Analysis
3-(Acridin-9-ylamino)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Anticancer Applications
The primary application of 3-(Acridin-9-ylamino)phenol is in cancer therapy. Acridine derivatives have shown promising results as anti-cancer agents due to their ability to inhibit DNA topoisomerases and induce apoptosis in various cancer cell lines.
Case Studies
- A study demonstrated that acridine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
- Another investigation revealed that compounds with the acridine scaffold displayed significant cytotoxicity against multiple myeloma cells, highlighting their potential as multi-target anticancer drugs .
Antimicrobial Properties
In addition to anticancer effects, this compound and related acridines have shown antibacterial and antifungal activities. These compounds can disrupt bacterial DNA synthesis by intercalating into bacterial DNA, thereby inhibiting growth.
Antibacterial Activity
- Research indicates that acridine derivatives are effective against strains of Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant infections .
Neuroprotective Effects
Emerging studies suggest that acridine derivatives may also play a role in neuroprotection. Certain compounds have been identified as inhibitors of prion diseases, which could lead to new therapeutic strategies for neurodegenerative disorders.
Mechanism
- Acridine derivatives can inhibit the aggregation of prion proteins, which is crucial in diseases like Creutzfeldt-Jakob disease .
Imaging Agents
Some acridine derivatives are being explored as imaging agents for amyloid plaques associated with Alzheimer's disease. Their ability to bind specifically to amyloid aggregates makes them suitable candidates for diagnostic applications.
Case Studies
- In vivo experiments using iodinated acridines showed high affinities for Aβ aggregates, indicating potential as imaging agents in living brain tissues .
Summary Table of Applications
| Application | Mechanism | Example Studies |
|---|---|---|
| Anticancer | DNA intercalation, Topoisomerase inhibition | IC50 values against A549 and MCF-7 |
| Antimicrobial | Disruption of bacterial DNA synthesis | Effective against MRSA strains |
| Neuroprotective | Inhibition of prion aggregation | Potential treatment for prion diseases |
| Imaging | Binding to amyloid plaques | Promising results in Tg2576 mice |
Mechanism of Action
The mechanism of action of 3-(Acridin-9-ylamino)phenol involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also exhibits antimicrobial activity by interacting with bacterial DNA and inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
The meta substitution in 3-(acridin-9-ylamino)phenol contrasts with para isomers like 4-(acridin-9-ylamino)phenol hydrochloride. Key differences include:
The para isomer’s superior anti-MRSA activity and topoisomerase II inhibition highlight the importance of substitution patterns in biological efficacy .
Functional Group Variations
Acridine-9-carboxamide Derivatives
Compounds like N-[3-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide hydrochloride (3b) exhibit:
- Higher yields (64–86%) compared to phenol derivatives .
- Enhanced thermal stability (decomposition at 200–240°C vs. phenol analogs at ~210°C) .
- Broader NMR spectral shifts due to carboxamide’s electron-withdrawing effects .
Phenylpropenone Derivatives
(E)-1-(4-(Acridin-9-ylamino)phenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (3f):
- Shows antioxidant activity (60–85% yield) due to conjugated enone and phenol groups .
- Broader solubility in organic solvents compared to this compound .
Q & A
Basic: What are the standard synthetic routes for 3-(Acridin-9-ylamino)phenol, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling acridine derivatives with aminophenol groups under controlled conditions. For example, a related compound, 3-(2-(Acridin-9-ylamino)ethyl)-2,2-dimethylimidazolidin-4-one, was synthesized via reaction of an acridine precursor with ethylenediamine derivatives in anhydrous dichloromethane under nitrogen atmosphere . Key steps include:
- Reagent Selection : Use of boron trifluoride etherate as a catalyst to stabilize intermediates.
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : Confirm structure via H/C NMR, IR spectroscopy, and ESI-MS for molecular weight validation .
Advanced: How can reaction conditions be optimized to improve yield in acridin-9-ylamino-phenol derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., amine coupling) to prevent side reactions.
- Catalyst Screening : Test Lewis acids (e.g., BF·EtO) for regioselective amination .
- Real-Time Monitoring : Use TLC or in-situ UV-Vis spectroscopy to track reaction progress.
Data from analogous compounds (e.g., CK0403) suggest yields >70% are achievable with iterative optimization .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 3.0–5.0 ppm).
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- IR Spectroscopy : Detect N-H stretching (~3300 cm) and phenolic O-H (~3500 cm) .
- X-ray Crystallography (if crystalline): Resolve hydrogen bonding patterns, as seen in structurally similar phenol derivatives .
Advanced: How do electronic effects of substituents on the acridine ring influence bioactivity in this compound derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance DNA intercalation by increasing planarity (e.g., chloro substituents in 9-chloroacridines improve anticancer activity) .
- Electron-Donating Groups (EDGs) : Improve solubility but may reduce binding affinity.
- Structure-Activity Relationship (SAR) : Compare derivatives like CK0403 (anti-breast cancer) with 9-aminoacridine (antimicrobial). Use computational tools (e.g., DFT) to map charge distribution and predict interactions .
| Compound | Substituent | Bioactivity | Reference |
|---|---|---|---|
| CK0403 | Sulfur-containing | Anti-proliferative (MCF-7) | |
| 9-Aminoacridine | -NH | Antimicrobial | |
| 9-Chloroacridine | -Cl | Cytotoxic |
Basic: What are the primary biological targets of acridin-9-ylamino-phenol derivatives?
Methodological Answer:
- DNA Intercalation : Planar acridine cores bind DNA, disrupting replication (e.g., CK0403 in breast cancer cells) .
- Topoisomerase Inhibition : Derivatives with alkylamino side chains inhibit Topo II, as shown in 9-anilinoacridines .
- Reactive Oxygen Species (ROS) Generation : Phenolic hydroxyl groups contribute to redox cycling, inducing apoptosis .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound class?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using HPLC-MS. For example, poor in vivo efficacy might stem from rapid glucuronidation of the phenol group.
- Model Selection : Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps.
- Dose Optimization : Adjust dosing regimens based on AUC (Area Under Curve) calculations from pharmacokinetic studies .
Basic: What are the key safety considerations when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2) .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal .
Advanced: What strategies mitigate systematic errors in quantifying this compound’s bioactivity?
Methodological Answer:
- Control Experiments : Include vehicle controls (e.g., DMSO) to rule out solvent interference.
- Replicate Design : Use triplicate wells in cell assays and randomize plate layouts.
- Instrument Calibration : Validate spectrophotometers with standard curves (e.g., Folin-Ciocalteu assay for phenol quantification) .
- Error Analysis : Apply ANOVA to distinguish experimental noise from true biological effects .
Basic: How does this compound compare to other acridine derivatives in terms of solubility?
Methodological Answer:
- Phenol Group : Enhances water solubility compared to non-polar derivatives (e.g., 9-phenylacridine).
- Salt Formation : Hydrochloride salts (common in acridines) improve solubility in polar solvents .
- LogP Analysis : Estimate via HPLC retention times; typical LogP ~2.5–3.5 for acridin-9-ylamino-phenols .
Advanced: How can computational methods predict the binding modes of this compound with DNA?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate intercalation into DNA base pairs (PDB: 1Z3F).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of DNA-ligand complexes.
- QM/MM Calculations : Map electron transfer pathways between the acridine core and DNA backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
